

An In-depth Technical Guide to Dendritic Hexaphenol (Cyclotricatechylene)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexaphenol

Cat. No.: B075136

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Introduction

Dendritic **hexaphenol**, scientifically known as cyclotricatechylene or by its IUPAC name 10,15-dihydro-5H-tribenzo[a,d,g][1]annulene-2,3,7,8,12,13-hexol, is a unique macrocyclic compound belonging to the class of calixarenes. Its rigid, bowl-shaped, three-dimensional structure, endowed with six hydroxyl groups on the upper rim, makes it a molecule of significant interest in supramolecular chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on the technical details relevant to research and development professionals.

Chemical Structure and Properties

The foundational structure of dendritic **hexaphenol** is a nine-membered carbon ring with three catechol units fused to it, creating a crown-like conformation. This distinct architecture provides a hydrophobic cavity and a hydrophilic upper rim, enabling complexation with various guest molecules and ions.

Table 1: General and Physicochemical Properties of Dendritic **Hexaphenol**

Property	Value	Reference
CAS Number	1506-76-9	[2]
Molecular Formula	C ₂₁ H ₁₈ O ₆	[2]
Molecular Weight	366.36 g/mol	[2]
Appearance	Reported as a solid	
Solubility	Limited solubility in water, soluble in some organic solvents.	
Melting Point	> 300 °C	

Spectroscopic Data

Detailed spectroscopic peak lists for dendritic **hexaphenol** are not consistently reported across publicly available literature. However, the expected spectral features based on its structure are described below.

Table 2: Spectroscopic Characterization Data for Dendritic **Hexaphenol**

Technique	Expected Features
^1H NMR	Signals corresponding to the aromatic protons of the catechol rings and the methylene bridge protons. The chemical shifts would be influenced by the molecule's conformation.
^{13}C NMR	Resonances for the aromatic carbons and the methylene bridge carbons. The number of signals would depend on the symmetry of the molecule in the solvent used.
FT-IR (cm^{-1})	- Broad O-H stretching vibrations for the hydroxyl groups (approx. $3200\text{-}3500\text{ cm}^{-1}$). - Aromatic C-H stretching (approx. $3000\text{-}3100\text{ cm}^{-1}$). - C=C stretching vibrations for the aromatic rings (approx. $1450\text{-}1600\text{ cm}^{-1}$). - C-O stretching for the phenol groups (approx. $1200\text{-}1260\text{ cm}^{-1}$).
Mass Spec.	The molecular ion peak (M^+) would be expected at an m/z corresponding to the molecular weight (366.36). Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the macrocyclic structure.

Experimental Protocols

Synthesis of Dendritic Hexaphenol (Cyclotricatechylene)

The synthesis of cyclotricatechylene is typically achieved through an acid-catalyzed condensation reaction of veratrole (1,2-dimethoxybenzene) with formaldehyde, followed by demethylation.

General Protocol:

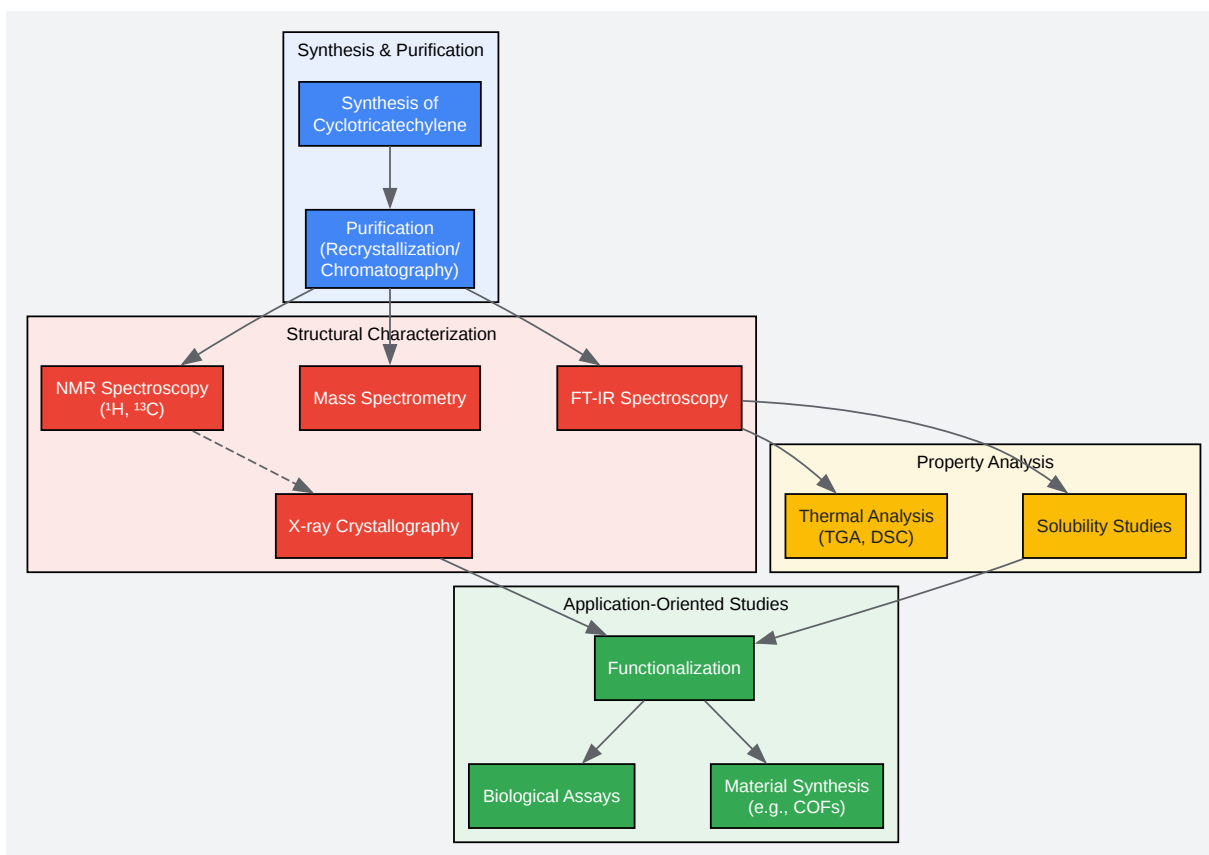
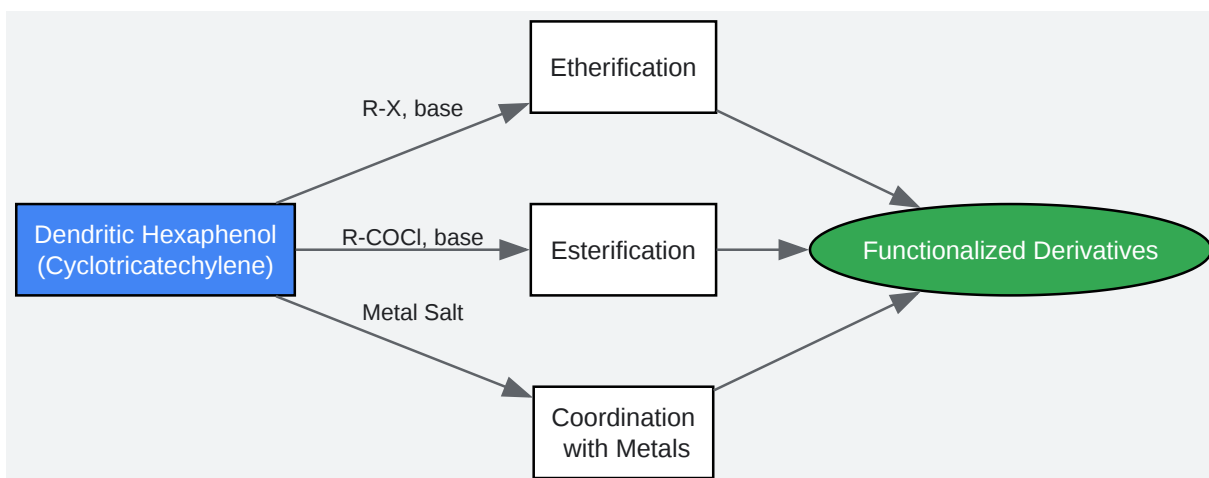
- Electrophilic Aromatic Substitution: Veratrole is reacted with a formaldehyde source (such as paraformaldehyde) in the presence of a strong acid catalyst (e.g., sulfuric acid or

hydrochloric acid) in a suitable solvent. This step forms the nine-membered ring structure through the linking of three veratrole units by methylene bridges.

- **Purification of Cyclotrimeratrylene:** The resulting product, cyclotrimeratrylene, is purified from the reaction mixture, often through recrystallization.
- **Demethylation:** The six methoxy groups of cyclotrimeratrylene are cleaved to yield the corresponding hydroxyl groups of cyclotricatechylene. This is typically achieved using a strong demethylating agent such as boron tribromide (BBr_3) in an anhydrous solvent like dichloromethane.
- **Work-up and Final Purification:** The reaction is quenched, and the dendritic **hexaphenol** product is isolated and purified, for example, by column chromatography or recrystallization, to yield the final product.

Chemical Reactions and Potential Applications

The six phenolic hydroxyl groups on the upper rim of the dendritic **hexaphenol** are the primary sites for chemical modification. These groups can undergo reactions typical of phenols, such as etherification and esterification, allowing for the covalent attachment of various functional moieties. This functionalization is key to tailoring the molecule's properties for specific applications.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Dendritic Hexaphenol (Cyclotricatechylene)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075136#hexaphenol-chemical-structure-and-properties]

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